molecular formula C12H9NO4S B068714 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid CAS No. 175203-34-6

2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid

Cat. No.: B068714
CAS No.: 175203-34-6
M. Wt: 263.27 g/mol
InChI Key: OTPNRLRDUARFBI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions. The thiazole ring is then introduced via a condensation reaction involving a thioamide and an α-haloketone. Finally, the carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiazole ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its use in anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin ring can engage in π-π interactions, while the thiazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-2-YL)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group. This combination enhances its reactivity and potential for forming diverse derivatives. Its structural complexity also allows for more specific interactions in biological systems, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-12(15)7-6-18-11(13-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPNRLRDUARFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384887
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-34-6
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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